N-(3-methoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide
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Overview
Description
N-(3-methoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the methoxyphenyl and piperidinyl groups suggests potential biological activity, making it a compound of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide typically involves the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group can be introduced through the reaction of piperidine with an appropriate acylating agent.
Methanesulfonamide Formation: The methanesulfonamide moiety is introduced by reacting methanesulfonyl chloride with an amine precursor.
Coupling Reaction: The final step involves coupling the methoxyphenyl group with the piperidinyl intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the carbonyl group in the piperidinyl moiety, potentially forming alcohol derivatives.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include phenolic, alcohol, or halogenated derivatives of the original compound.
Scientific Research Applications
N-(3-methoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition or receptor binding due to its structural features.
Medicine: Possible applications as an antibacterial or antifungal agent, given the sulfonamide moiety.
Industry: Use in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the folate synthesis pathway in bacteria. This inhibition leads to a decrease in folate production, ultimately inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
N-(3-methoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)acetamide: A structurally similar compound with an acetamide group instead of a methanesulfonamide group.
Uniqueness
N-(3-methoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide is unique due to the combination of the methoxyphenyl and piperidinyl groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-14-8-6-7-13(11-14)17(22(2,19)20)12-15(18)16-9-4-3-5-10-16/h6-8,11H,3-5,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGPBORYHWUCPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)N2CCCCC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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